

Application Note: Quantification of Andrographolide using a Validated HPLC-UV Method

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Compound of Interest		
Compound Name:	Andropanolide	
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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of andrographolide. Andrographolide, a major bioactive diterpenoid lactone from Andrographis paniculata, is recognized for its wide range of pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective effects. The presented protocol is suitable for the quantitative analysis of andrographolide in raw materials, extracts, and finished formulations, making it a valuable tool for quality control and research and development.

Introduction

Andrographis paniculata, commonly known as the "King of Bitters," is a medicinal plant widely used in traditional medicine systems. Its primary active constituent, andrographolide, is the focus of extensive research for its therapeutic potential. Consequently, a reliable and accurate analytical method for the quantification of andrographolide is crucial for the standardization of herbal products and for pharmacokinetic and pharmacodynamic studies. This document provides a comprehensive protocol for an HPLC-UV method that is simple, precise, and accurate for the determination of andrographolide.



Experimental Protocol Materials and Reagents

- Andrographolide reference standard (Purity >99%)
- HPLC grade methanol
- · HPLC grade acetonitrile
- · HPLC grade water
- Phosphoric acid or Formic acid (optional, for mobile phase modification)
- Syringe filters (0.22 μm or 0.45 μm)

Instrumentation

- A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
- A C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.

Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of andrographolide reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with methanol. Sonicate for 10-15 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase or a suitable solvent (e.g., methanol) to obtain concentrations ranging from 1 μg/mL to 200 μg/mL. These solutions are used to construct the calibration curve.

Preparation of Sample Solutions

The sample preparation method will vary depending on the matrix.



- For Plant Material (e.g., leaves, stems):
 - Weigh 1-2 g of the dried and powdered plant material.
 - Extract with a suitable solvent like methanol using sonication for approximately 20-30 minutes.[1][2]
 - Centrifuge the extract and filter the supernatant through a 0.22 μm or 0.45 μm syringe filter prior to injection.[2][3]
- For Formulations (e.g., tablets, capsules):
 - Accurately weigh and powder a representative number of tablets or the contents of capsules.
 - Transfer an amount of powder equivalent to a specified dose of andrographolide into a volumetric flask.
 - Add methanol, sonicate for about 20 minutes to extract the andrographolide, and then make up the volume with the same solvent.[1]
 - Filter the solution through a 0.22 μm or 0.45 μm syringe filter before injection.

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of andrographolide.



Parameter	Recommended Conditions
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μm)[1]
Mobile Phase	Isocratic elution with a mixture of Methanol and Water or Acetonitrile and Water. Common ratios include Methanol:Water (60:40, v/v) or Acetonitrile:Water (40:60, v/v).[4][5] The aqueous phase can be modified with a small percentage of phosphoric acid or formic acid to improve peak shape.
Flow Rate	1.0 mL/min[4][5]
Column Temperature	Ambient or controlled at 25-30 °C[6]
Injection Volume	10-20 μL[2][7]
Detection Wavelength	223 nm - 230 nm is commonly used as andrographolide shows significant absorbance in this range.[2][7] Other reported wavelengths include 210 nm and up to 254 nm.[8]
Run Time	Typically 10-15 minutes, depending on the specific method parameters.

Data Analysis and Quantification

- Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a
 calibration curve of peak area versus concentration. A linear regression analysis should be
 performed, and the correlation coefficient (r²) should be ≥ 0.999.[8]
- Quantification: Inject the sample solutions and determine the peak area corresponding to andrographolide. Calculate the concentration of andrographolide in the sample using the regression equation from the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC-UV methods for andrographolide quantification.



Table 1: Chromatographic and System Suitability

Parameters

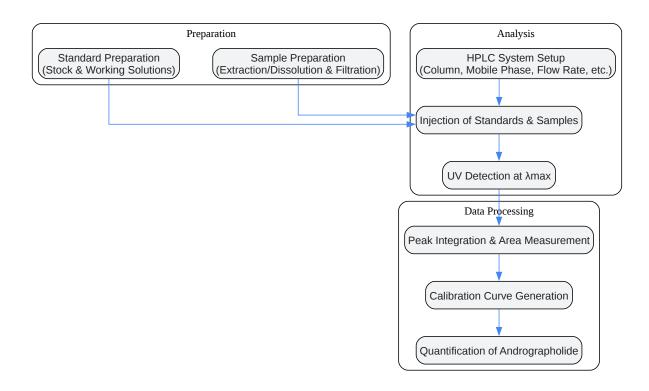
Parameter	Reported Values
Retention Time (min)	2.4 - 10.5[7]
Tailing Factor	< 1.5
Theoretical Plates	> 2000
%RSD of Peak Area (for replicate injections)	< 2%[3]

Table 2: Method Validation Parameters

Parameter	Reported Values
Linearity Range (μg/mL)	1 - 200
Correlation Coefficient (r²)	> 0.999[8]
Accuracy (% Recovery)	89.6% - 113.2%
Precision (%RSD)	< 2% (Intra-day and Inter-day)
Limit of Detection (LOD) (μg/mL)	0.068 - 4.89[3]
Limit of Quantification (LOQ) (μg/mL)	0.205 - 16.19[3]

Visualizations Experimental Workflow





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Caption: Workflow for Andrographolide Quantification by HPLC-UV.

Conclusion

The HPLC-UV method described in this application note is a reliable and validated approach for the quantification of andrographolide in various samples. The method is specific, accurate, precise, and linear over a practical concentration range. This protocol can be readily



implemented in quality control laboratories for the standardization of herbal products and in research settings for various analytical purposes.

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